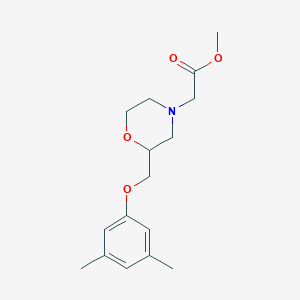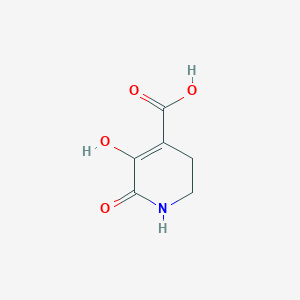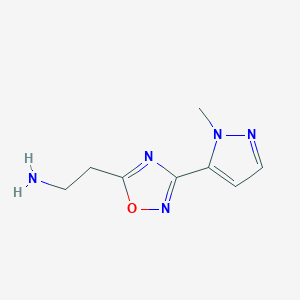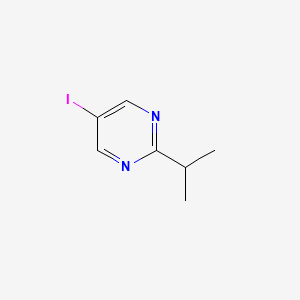
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is a complex organic compound that features a morpholine ring, a phenoxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate typically involves the reaction of 3,5-dimethylphenol with formaldehyde to form 3,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with morpholine to produce the morpholino derivative. Finally, esterification with methyl chloroacetate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the morpholine ring may enhance its binding affinity. The ester group allows for hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(3,5-dimethylphenoxy)propanoate: Similar structure but with a propanoate ester instead of a morpholino group.
2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole:
Uniqueness
Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate is unique due to its combination of a morpholine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
methyl 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO4/c1-12-6-13(2)8-14(7-12)21-11-15-9-17(4-5-20-15)10-16(18)19-3/h6-8,15H,4-5,9-11H2,1-3H3 |
InChIキー |
CLTFIEMTJQZBOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)




![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)
![2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)

![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)




